molecular formula C7H3F2IO2 B12083452 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole

2,2-Difluoro-5-iodobenzo[d][1,3]dioxole

Cat. No.: B12083452
M. Wt: 284.00 g/mol
InChI Key: UXDJLBBFLAUBGS-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-iodo-1,3-benzodioxole is a chemical compound with the molecular formula C7H3F2IO2. It is a derivative of benzodioxole, featuring both fluorine and iodine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-5-iodo-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with iodine or iodine-containing reagents. One common method includes the use of potassium fluoride as a catalyst in the presence of iodine to achieve the desired iodination .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-5-iodo-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-difluoro-5-iodo-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-5-iodo-1,3-benzodioxole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Biological Activity

2,2-Difluoro-5-iodobenzo[d][1,3]dioxole is a halogenated aromatic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the presence of two fluorine atoms and one iodine atom attached to a benzo[d][1,3]dioxole framework, contributes to its biological activity. This article reviews the biological activities of this compound, including anticancer properties and its interactions with various biochemical pathways.

  • Molecular Formula : C8H4F2I O3
  • Molecular Weight : Approximately 284.00 g/mol
  • Structure : The presence of halogen substituents enhances the compound's stability and lipophilicity, influencing its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties . These compounds can interfere with cellular processes critical for cancer cell survival and proliferation.

The anticancer activity is attributed to:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Targeting Signaling Pathways : It has been found to interact with key signaling pathways involved in cell survival, specifically the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and metabolism .

Interaction with Biological Targets

The binding affinity of this compound with various biological targets has been studied using techniques such as molecular docking and surface plasmon resonance. These studies reveal that:

  • The compound exhibits higher binding affinities compared to non-fluorinated analogs due to the presence of fluorine and iodine atoms.
  • It modulates the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases beyond cancer.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound demonstrated significant inhibition of cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development.
  • Study on Enzyme Inhibition :
    • Objective : Investigate its role as an inhibitor of PI3K.
    • Findings : Results indicated that this compound effectively reduced PI3K activity, leading to decreased levels of PIP3 and subsequent inhibition of AKT signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameCAS NumberAnticancer ActivitySimilarity Index
2,2-Difluorobenzo[d][1,3]dioxole1583-59-1Moderate0.75
5-Bromo-2,2-difluorobenzodioxole33070-32-5Low0.66
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate773873-95-3High0.97

Properties

Molecular Formula

C7H3F2IO2

Molecular Weight

284.00 g/mol

IUPAC Name

2,2-difluoro-5-iodo-1,3-benzodioxole

InChI

InChI=1S/C7H3F2IO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H

InChI Key

UXDJLBBFLAUBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(O2)(F)F

Origin of Product

United States

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